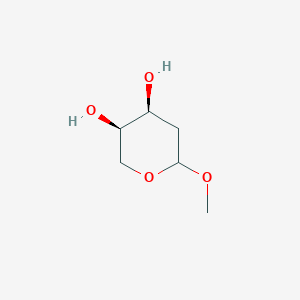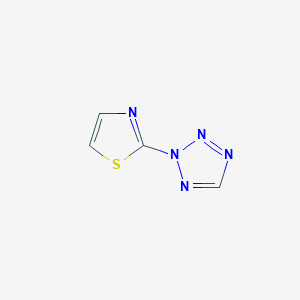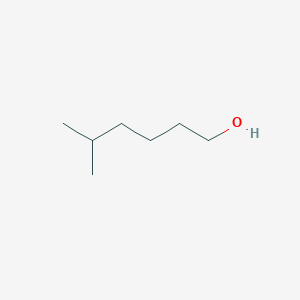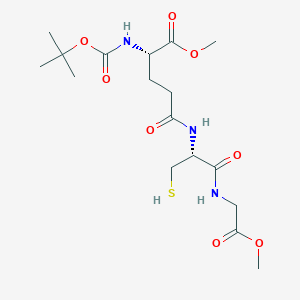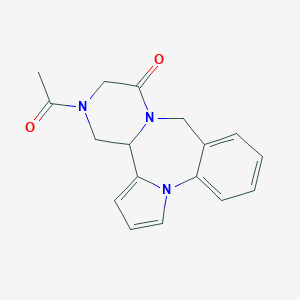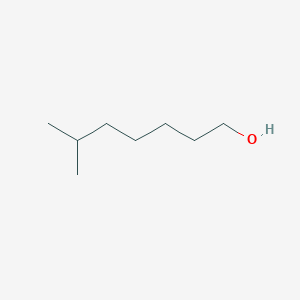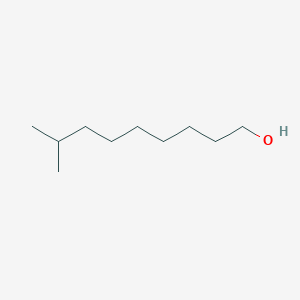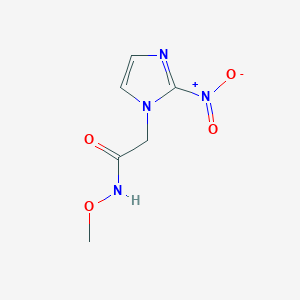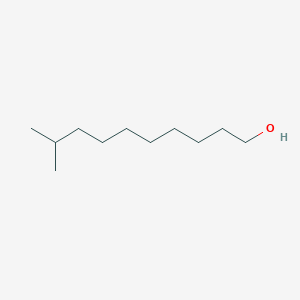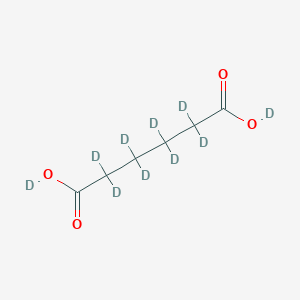
3-Iodothyronamine-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodothyronamine-d4 hydrochloride is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic effects. It is a derivative of 3-iodothyronamine, a naturally occurring thyroid hormone metabolite that regulates metabolism and energy expenditure. The synthetic version of 3-iodothyronamine, 3-Iodothyronamine-d4 hydrochloride, has been studied extensively for its biochemical and physiological effects, as well as its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-Iodothyronamine-d4 hydrochloride is not yet fully understood. However, it is believed to act on the same receptors as 3-iodothyronamine, which are found in various tissues throughout the body. These receptors are involved in regulating metabolism, energy expenditure, and other physiological processes.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Iodothyronamine-d4 hydrochloride can increase energy expenditure and promote weight loss in animal models. It has also been shown to have antidepressant and anxiolytic effects in rodents. In addition, it has been found to increase heart rate and blood pressure in animals, suggesting that it may have cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Iodothyronamine-d4 hydrochloride in lab experiments is that it is a synthetic compound, which allows for precise control over the dosage and administration. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with 3-Iodothyronamine-d4 hydrochloride. One direction is to investigate its potential as a treatment for metabolic disorders, such as obesity and type 2 diabetes. Another direction is to explore its effects on neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
The synthesis of 3-Iodothyronamine-d4 hydrochloride involves several steps. It starts with the synthesis of 3-iodothyronamine, which is then converted to 3-Iodothyronamine-d4 by replacing three hydrogen atoms with deuterium atoms. The final step involves the addition of hydrochloric acid to the compound, resulting in the formation of 3-Iodothyronamine-d4 hydrochloride.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 3-Iodothyronamine-d4 hydrochloride are being explored in various areas of scientific research. It has been studied for its effects on metabolism, energy expenditure, and weight loss. It has also been investigated for its potential as a treatment for depression, anxiety, and other neurological disorders.
Eigenschaften
CAS-Nummer |
884320-54-1 |
|---|---|
Produktname |
3-Iodothyronamine-d4 Hydrochloride |
Molekularformel |
C14H15ClINO2 |
Molekulargewicht |
395.65 g/mol |
IUPAC-Name |
4-[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-iodophenoxy]phenol;hydrochloride |
InChI |
InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H/i7D2,8D2; |
InChI-Schlüssel |
RVKVVMXTPQCCIX-UVSTZUAESA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OC2=CC=C(C=C2)O)I)C([2H])([2H])N.Cl |
SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl |
Kanonische SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl |
Piktogramme |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Synonyme |
4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol-d4 Hydrochloride ; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




